Vincofos: Mechanistic Profile and Anthelmintic Pharmacodynamics
Vincofos: Mechanistic Profile and Anthelmintic Pharmacodynamics
Executive Summary
Vincofos (ISO: 2,2-dichlorovinyl methyl octyl phosphate) is a specialized organophosphate (OP) anthelmintic designed as a lipophilic analog of Dichlorvos (DDVP).[1] While sharing the core pharmacophore of the halogenated vinyl phosphates, Vincofos is distinguished by the substitution of a methyl ester group with an octyl chain . This structural modification fundamentally alters its physicochemical properties, enhancing cuticular penetration in helminths and modifying its pharmacokinetic profile in the host.
This guide provides a deep-dive technical analysis of the Vincofos mechanism of action, focusing on the molecular kinetics of acetylcholinesterase (AChE) inhibition, the "Octyl Effect" on bioavailability, and validated protocols for assessing its potency.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The efficacy of Vincofos is dictated by its "hardware"—its chemical structure. Unlike the highly volatile and water-soluble Dichlorvos, Vincofos incorporates a long aliphatic chain to increase lipophilicity (
Structural Comparison: The "Octyl Effect"
The substitution of a methyl group with an octyl group is a medicinal chemistry strategy to increase the partition coefficient, facilitating passive transport across the nematode cuticle and potentially extending residence time in the gastrointestinal tract.
| Property | Dichlorvos (Reference) | Vincofos (Target) | Impact on Mechanism |
| IUPAC Name | 2,2-dichlorovinyl dimethyl phosphate | 2,2-dichlorovinyl methyl octyl phosphate | Core pharmacophore retained.[1] |
| Structure | Octyl chain adds bulk/lipophilicity.[1] | ||
| LogP (Est.) | ~1.4 (Hydrophilic) | ~4.8 (Lipophilic) | Drastically enhanced membrane permeation. |
| Leaving Group | Dichloroacetaldehyde | Dichloroacetaldehyde | Identical reactivity upon phosphorylation. |
| State | Volatile Liquid | Viscous Liquid/Oil | Reduced volatility; lower inhalation risk. |
Molecular Geometry
Vincofos is a direct inhibitor . Unlike phosphorothioates (e.g., diazinon) which require metabolic activation (desulfuration from
Pharmacodynamics: Mechanism of Action[8][9]
The primary target of Vincofos is Acetylcholinesterase (AChE) (EC 3.1.1.7), the enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine (ACh).
The Synaptic Blockade Pathway
In nematodes, ACh is the primary excitatory neurotransmitter at the neuromuscular junction. The mechanism proceeds in a cascading failure of the parasite's nervous system:
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Penetration: Vincofos crosses the nematode cuticle driven by its high lipophilicity.
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Binding: The phosphorus atom of Vincofos attacks the hydroxyl group of the Serine-200 residue (or equivalent) within the esteratic site of the AChE catalytic triad.
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Phosphorylation: A covalent bond forms between the enzyme and the phosphoryl group. The 2,2-dichlorovinyl moiety is released as a leaving group (dichloroacetaldehyde).[1]
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Accumulation: The phosphorylated AChE is catalytically inert. ACh accumulates in the synaptic cleft.[2]
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Paralysis: Excess ACh causes continuous depolarization of the postsynaptic membrane, leading to spastic paralysis . The worm loses its ability to maintain position in the gut and is expelled by host peristalsis.
Visualization: Cholinergic Disruption Pathway
Figure 1: Mechanism of Vincofos-induced spastic paralysis at the nematode neuromuscular junction.[1]
Kinetics: "Aging" and Irreversibility
A critical aspect of OP toxicity is aging .
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Inhibition:
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Aging: The phosphorylated enzyme (
) can undergo a secondary reaction where one of the alkyl groups (methyl or octyl) attached to the phosphorus is cleaved (dealkylation). -
Result: This creates a negatively charged phosphate-enzyme complex that is stabilized by the oxyanion hole, rendering the inhibition completely irreversible .[1] Reactivators (like oximes) become ineffective once aging has occurred.
Experimental Validation: The Ellman Assay Protocol
To quantify the potency of Vincofos (
Protocol Design (Self-Validating System)
Objective: Determine the
Reagents:
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Buffer: 0.1 M Phosphate buffer (pH 8.0).
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Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
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Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).[1]
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Enzyme Source: Homogenate of L3 larvae or adult worms (supernatant).
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Inhibitor: Vincofos (dissolved in DMSO, serial dilutions).
Workflow:
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Preparation: Add 140 µL Buffer + 20 µL Enzyme + 20 µL Vincofos (various concentrations) to a 96-well plate.
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Incubation: Incubate at 25°C for 10 minutes (allows phosphorylation to occur).
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Reaction: Add 10 µL DTNB + 10 µL ATCh.
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Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.
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Validation:
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Positive Control: No inhibitor (Max Slope).
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Negative Control: No Enzyme (verify no spontaneous hydrolysis).
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Solvent Control: Buffer + DMSO (rule out solvent effects).
-
Assay Logic Visualization
Figure 2: Logical flow of the Ellman Assay for quantifying Vincofos inhibition.
Resistance & Toxicology Profile
Mechanisms of Resistance
Resistance to Vincofos in nematode populations (e.g., Haemonchus) arises through two primary pathways:
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Target Site Mutation: Amino acid substitutions in the ace-1 or ace-2 genes (encoding AChE) that reduce the affinity of the enzyme for the organophosphate (steric hindrance prevents phosphorylation).
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Metabolic Detoxification: Overexpression of nonspecific esterases or glutathione S-transferases (GSTs) that sequester or hydrolyze the octyl ester bond before the drug reaches the synapse.
Toxicology & Safety Margin
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Host Toxicity: Ruminants (cattle/sheep) are generally tolerant due to higher levels of serum butyrylcholinesterase (BChE), which acts as a "scavenger" enzyme, binding Vincofos before it reaches neuronal AChE.[1]
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Symptoms: Overdose leads to SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[1]
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Antidote: Atropine (muscarinic antagonist) + Pralidoxime (2-PAM, if aging has not occurred).[1]
References
- World Health Organization (WHO). (2009). The WHO Recommended Classification of Pesticides by Hazard.
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Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.[1] Link
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Casida, J. E. (1964). "Esterase inhibitors as pesticides." Science, 146(3647), 1011-1017.[1] (Foundational text on OP mechanisms).
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PubChem Database. "Vincofos (Compound)." National Center for Biotechnology Information. CID 17196-88-2.[1] Link
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Kaplan, R. M. (2004). "Drug resistance in nematodes of veterinary importance: a status report." Trends in Parasitology, 20(10), 477-481.[1] (Mechanisms of resistance).[3][4]
